7-Bromo-1,6-dichloroisoquinoline 7-Bromo-1,6-dichloroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1698026-36-6
VCID: VC15912021
InChI: InChI=1S/C9H4BrCl2N/c10-7-4-6-5(3-8(7)11)1-2-13-9(6)12/h1-4H
SMILES:
Molecular Formula: C9H4BrCl2N
Molecular Weight: 276.94 g/mol

7-Bromo-1,6-dichloroisoquinoline

CAS No.: 1698026-36-6

Cat. No.: VC15912021

Molecular Formula: C9H4BrCl2N

Molecular Weight: 276.94 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1,6-dichloroisoquinoline - 1698026-36-6

Specification

CAS No. 1698026-36-6
Molecular Formula C9H4BrCl2N
Molecular Weight 276.94 g/mol
IUPAC Name 7-bromo-1,6-dichloroisoquinoline
Standard InChI InChI=1S/C9H4BrCl2N/c10-7-4-6-5(3-8(7)11)1-2-13-9(6)12/h1-4H
Standard InChI Key XTZCFMBXFKICPE-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C2=CC(=C(C=C21)Cl)Br)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

7-Bromo-1,6-dichloroisoquinoline features an isoquinoline backbone substituted with bromine at position 7 and chlorine atoms at positions 1 and 6. The isoquinoline nucleus consists of a benzene ring fused to a pyridine ring, with halogen substituents influencing electronic distribution and reactivity. The compound’s SMILES notation is inferred as C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)Cl, reflecting its substitution pattern .

Physical and Chemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC9H4BrCl2N\text{C}_9\text{H}_4\text{BrCl}_2\text{N}
Molecular Weight276.94 g/mol
Purity≥97%
Physical FormSolid (Yellow to Brown)
Storage ConditionsRoom Temperature

The compound’s halogen-rich structure contributes to its stability and reactivity, making it suitable for further functionalization in synthetic chemistry .

Research and Industrial Applications

Pharmaceutical Intermediates

7-Bromo-1,6-dichloroisoquinoline serves as a critical intermediate in synthesizing complex molecules. Its halogen substituents act as leaving groups, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures prevalent in drug candidates .

CompoundBiological ActivityIC50 (nM)Target Enzyme
5-Bromo-1,3-dichloroHIV-1 InhibitionTBDViral protease
7-Bromo-1,6-dichloro(Theoretical)CYP450 isoforms

Further empirical studies are required to validate these extrapolated activities.

Future Directions and Research Gaps

Mechanistic Studies

Elucidating the compound’s interaction with biological targets (e.g., kinases, GPCRs) could unlock therapeutic applications. Computational docking studies may predict binding affinities to guide experimental validation.

Synthetic Methodology

Developing catalytic, asymmetric synthesis routes would enhance efficiency and sustainability. Flow chemistry techniques, as employed in related isoquinoline syntheses, offer scalability advantages .

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